3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2S2/c1-14-9-15(2)11-18(10-14)25-22(27)21-19(12-16(3)29-21)24-23(25)28-13-20(26)17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMFVRNZLKBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities due to the presence of sulfur and nitrogen heteroatoms.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated inhibition of cancer cell proliferation through the induction of apoptosis in various cancer cell lines. The mechanism involved the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis markers like caspase activation .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, indicating moderate to strong antibacterial effects .
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells, making it a target for cancer therapy .
Case Studies
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing their proliferation.
- Enzyme Interaction : By binding to DHFR, the compound disrupts folate metabolism, essential for nucleotide synthesis.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research demonstrated that it effectively inhibited the growth of certain cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it possesses inhibitory effects on bacterial growth, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. Preliminary studies have suggested that this compound may modulate inflammatory pathways, thereby reducing inflammation and offering therapeutic benefits in related conditions.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thieno[3,2-d]pyrimidine derivatives, including our compound. The results indicated that it inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Study 2: Antimicrobial Testing
In another study published in Antibiotics, the compound was tested against a panel of bacterial strains. The results showed significant inhibition zones compared to standard antibiotics, indicating its potential use as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences: The target compound’s 6,7-dihydrothieno[3,2-d]pyrimidinone core differs from thieno[3,4-d]pyrimidinone (16) in ring saturation and substitution patterns. Partial saturation may enhance metabolic stability compared to fully aromatic analogs . Compound 9 features a nucleoside-like scaffold with a phosphoramidite linker, diverging significantly in biological targeting (nucleotide vs. enzyme inhibition).
Substituent Effects: The 3-(3,5-dimethylphenyl) group in the target compound contrasts with the chromenone-thiazolo-isoxazole system in compound 17 . The latter’s extended π-system may improve DNA intercalation, while the former’s bulky aryl group could favor hydrophobic binding pockets.
Biological Implications: Thienopyrimidinones (e.g., compound 16) are associated with kinase inhibition due to their ability to mimic ATP’s purine ring . The target compound’s dihydro core may reduce planarity, altering binding kinetics. Compound 17’s chromenone-thiazolo-isoxazole hybrid shows cytotoxicity via topoisomerase inhibition , a mechanism less likely for the target compound given its substituent profile.
Contradictions and Gaps :
- No direct pharmacological data exists for the target compound in the provided evidence. Comparisons are extrapolated from structural analogs.
- Compound 9 is a nucleotide analog unrelated to thienopyrimidinones, highlighting the diversity of pyrimidine derivatives in drug design.
Research Recommendations
Further studies should:
Synthesize the target compound and evaluate its activity against kinase or antimicrobial targets.
Conduct computational docking studies to compare binding modes with analogs like compound 16 .
Explore the metabolic stability imparted by the 6,7-dihydro core via in vitro assays.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The compound can be synthesized via alkylation of a thiopurine precursor followed by nucleophilic substitution. For example, alkylation of 6-methyl-2-thiopyrimidin-4(3H)-one with methyl iodide or dimethyl sulfate in basic conditions (K₂CO₃/EtOH or MeONa/MeOH) yields intermediates like 6-methyl-2-methylthio-pyrimidin-4(3H)-one. Subsequent heating with aromatic amines (e.g., 3,5-dimethylphenyl derivatives) at 140°C facilitates substitution at the thio group, producing the target compound with high yields (>80%). Optimization of reaction time and catalyst choice (e.g., DMF as a solvent) is critical for reproducibility .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Use a combination of ¹H NMR (to confirm proton environments), mass spectrometry (for molecular weight verification), and elemental analysis (to validate composition). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Insolubility in water but solubility in dioxane/DMF can aid in purification and crystallization .
Q. What are the solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : The compound is insoluble in water but readily dissolves in polar aprotic solvents like dimethylformamide (DMF) or dioxane. Stability tests under varying pH (e.g., 2–12) and temperatures (e.g., 25–60°C) should be conducted using HPLC to monitor degradation. Store in anhydrous conditions at -20°C to prevent hydrolysis of the thioether or pyrimidinone moieties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
- Methodological Answer : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃ or halogens) and assess impacts on bioactivity. For anticonvulsant evaluation, use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models. Compare ED₅₀ values and neurotoxicity profiles against reference drugs (e.g., phenytoin). Molecular docking against GABA receptors or sodium channels can rationalize observed activity .
Q. What experimental strategies are effective for resolving contradictions in reported bioactivity data?
- Methodological Answer : Replicate studies under standardized conditions (e.g., OECD guidelines) to control variables like solvent purity or animal strain differences. Use multivariate analysis (e.g., PCA) to identify confounding factors. Cross-validate results with orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy) .
Q. How can molecular docking and dynamics simulations guide the optimization of this compound for target binding?
- Methodological Answer : Perform homology modeling of the target protein (e.g., COX-2 or kinase enzymes) using software like AutoDock Vina. Simulate ligand-receptor interactions with explicit solvent models (e.g., TIP3P water) and analyze binding free energies (MM-PBSA). Prioritize derivatives with improved hydrogen bonding (e.g., pyrimidinone carbonyl) and hydrophobic interactions (e.g., 3,5-dimethylphenyl group) .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Conduct OECD 301 biodegradability tests and measure log P values to predict bioaccumulation. Use LC-MS/MS to quantify environmental residues in soil/water matrices. For ecotoxicity, perform acute assays on Daphnia magna (EC₅₀) and algal growth inhibition tests. Model long-term exposure using EPI Suite or TEST software .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- Methodological Answer : Use LC-HRMS to detect impurities (e.g., unreacted intermediates or oxidation byproducts). Optimize column chromatography (silica gel, gradient elution) for purification. For scale-up, replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) and employ flow chemistry to enhance reproducibility .
Methodological Frameworks
Q. What theoretical frameworks support mechanistic studies of its reactivity?
- Methodological Answer : Apply density functional theory (DFT) calculations (B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the thioether group. Use Fukui indices to predict electrophilic/nucleophilic sites. Validate computational results with kinetic studies (e.g., Arrhenius plots) .
Q. How can interdisciplinary approaches (e.g., chemoinformatics) enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
